7-Chloro-1-methyl-2,3,4,5-tetrahydro-1h-3-benzazepine
Overview
Description
7-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine is a heterocyclic compound that belongs to the class of benzazepines This compound is characterized by a seven-membered ring structure containing nitrogen and chlorine atoms
Mechanism of Action
Target of Action
The primary target of 7-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine is the D1 dopamine receptor . Dopamine receptors are critical for many physiological functions, including motor control, cognition, and reward. It also has a high affinity for arginine vasopressin V2 receptors , which play a key role in maintaining water balance in the body.
Mode of Action
This compound acts as a selective antagonist of the D1 dopamine receptors It also acts as a competitive antagonist of arginine vasopressin V2 receptors , meaning it competes with vasopressin for binding sites, reducing the hormone’s effects.
Biochemical Pathways
By blocking D1 dopamine receptors, this compound can affect various dopaminergic pathways in the brain, potentially influencing behaviors like reward-seeking and motor control . Its antagonism of arginine vasopressin V2 receptors can affect the water reabsorption in the kidneys, impacting body’s water balance .
Result of Action
The antagonism of D1 dopamine receptors by this compound can result in changes in motor control and behavior . Its action on arginine vasopressin V2 receptors can lead to changes in water balance in the body, potentially treating conditions like hyponatremia .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzylamine with cyclohexanone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its reduced forms using reagents such as lithium aluminum hydride.
Substitution: Halogenation and alkylation reactions can introduce different substituents onto the benzazepine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide, alkylating agents like methyl iodide.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Reduced benzazepine derivatives.
Substitution: Halogenated and alkylated benzazepine derivatives.
Scientific Research Applications
7-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of novel materials and as an intermediate in chemical manufacturing.
Comparison with Similar Compounds
Tolvaptan: A benzazepine derivative used as a vasopressin receptor antagonist.
Lorcaserin: Another benzazepine derivative used as a serotonin receptor agonist.
Comparison: 7-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine is unique due to its specific substitution pattern and the presence of a chlorine atom, which imparts distinct chemical and biological properties. Compared to Tolvaptan and Lorcaserin, it may exhibit different receptor binding affinities and pharmacological profiles, making it a valuable compound for diverse research applications .
Properties
IUPAC Name |
8-chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c1-8-7-13-5-4-9-6-10(12)2-3-11(8)9/h2-3,6,8,13H,4-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZGZUADJGRISH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC2=C1C=CC(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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